Dibenz(a,j)anthracene-3,4-dione
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Overview
Description
Dibenz(a,j)anthracene-3,4-dione is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). It is characterized by its five benzene rings and is formed during the incomplete combustion of organic matter . This compound is known for its low water solubility and low volatility, predominantly occurring in solid form bound to particulates in polluted air, soil, or sediment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenz(a,j)anthracene-3,4-dione typically involves sequential C−H olefination, cycloaddition, and decarboxylative aromatization . In the key step for constructing the dibenz(a,j)anthracene skeleton, bis-C−H olefination products, 1,3-dienes, are utilized as substrates for [4 + 2] cycloaddition with benzyne .
Industrial Production Methods
Industrial production methods for this compound are less common and often rely on the cyclization of corresponding lactone derivatives followed by sequential modifications . High-temperature cooking processes, such as grilling, broiling, roasting, and baking, can also produce this compound .
Chemical Reactions Analysis
Types of Reactions
Dibenz(a,j)anthracene-3,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. Specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include oxides, dihydrodiols, and diol epoxides . These products are significant due to their potential interactions with DNA, leading to mutations .
Scientific Research Applications
Dibenz(a,j)anthracene-3,4-dione has several scientific research applications:
Mechanism of Action
The mechanism by which dibenz(a,j)anthracene-3,4-dione exerts its effects involves its metabolic conversion to oxides and dihydrodiols, followed by oxidation to diol epoxides . These diol epoxides react with DNA, inducing mutations that can lead to cancer . This mechanism is common among PAHs and is a significant area of study in understanding their carcinogenic properties .
Comparison with Similar Compounds
Similar Compounds
- Dibenz(a,h)anthracene
- Benzo(a)pyrene
- Chrysene
Uniqueness
Dibenz(a,j)anthracene-3,4-dione is unique due to its specific structure and the particular reactions it undergoes. While similar compounds like dibenz(a,h)anthracene and benzo(a)pyrene also belong to the PAH class and share some properties, this compound’s specific metabolic pathways and interactions with DNA distinguish it from others .
Properties
CAS No. |
114326-31-7 |
---|---|
Molecular Formula |
C22H12O2 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,10,13,15,17,19,21-decaene-7,8-dione |
InChI |
InChI=1S/C22H12O2/c23-21-10-9-17-18(22(21)24)8-7-15-11-14-6-5-13-3-1-2-4-16(13)19(14)12-20(15)17/h1-12H |
InChI Key |
NAAFVUYEKRQGOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)C(=O)C(=O)C=C5 |
Origin of Product |
United States |
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